

Application Note: Gramicidin S Dihydrochloride Formulation for Topical Applications

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Compound of Interest

Compound Name: Gramicidin S dihydrochloride

CAS No.: 15207-30-4

Cat. No.: B092396

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Abstract & Scientific Rationale

Gramicidin S (Gramicidin Soviet) is a cationic cyclic decapeptide antibiotic (cyclo-[Val-Orn-Leu-D-Phe-Pro]₂) produced by *Aneurinibacillus migulanus* (formerly *Bacillus brevis*).^{[1][2][3][4]}

Unlike the linear Gramicidin D complex (A, B, C), Gramicidin S possesses a rigid antiparallel β -sheet structure stabilized by intramolecular hydrogen bonds.^{[2][3]}

Therapeutic Challenge: While GS exhibits potent bactericidal activity against multidrug-resistant Gram-positive bacteria (e.g., MRSA) and some fungi, its clinical utility is severely restricted by non-selective membrane disruption, leading to high hemolysis and cytotoxicity toward mammalian fibroblasts.^{[1][2][3][5]} Furthermore, the dihydrochloride salt form, while more soluble than the free base, remains sparingly soluble in water (~0.2 mg/mL), necessitating cosolvents or lipid carriers for effective topical dosing (typically 0.1% w/w).

Formulation Strategy: This guide details two pathways:

- **Cosolvent-Based Hydrogel:** For rapid release and high local concentration.^{[1][3]}

- Liposomal Encapsulation (DPPC/Cholesterol): To sequester the peptide, reducing contact with mammalian cell membranes (lowering toxicity) while maintaining antimicrobial efficacy.

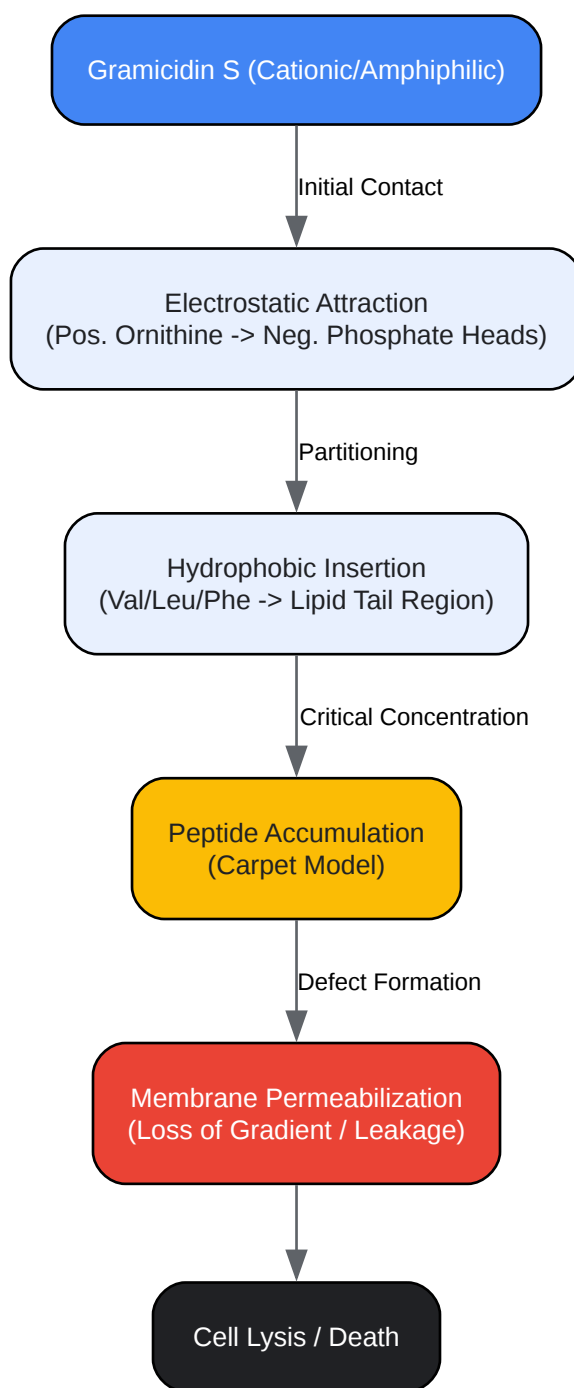
[1][2]

Mechanism of Action & Toxicity[6]

Understanding the interaction between GS and lipid bilayers is critical for formulation design. Unlike linear gramicidins that form ion channels, Gramicidin S acts via the "carpet" or "transient defect" mechanism.

Diagram 1: Mechanism of Action (Membrane Disruption)

[1][2]



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Caption: Gramicidin S disrupts membranes by accumulating on the surface (carpet model) and inserting hydrophobically, causing transient pores and leakage.[1][2][3]

Pre-Formulation Data[1][2]

Before processing, verify the physicochemical status of the API (Active Pharmaceutical Ingredient).

Parameter	Specification / Behavior	Formulation Implication
Molecular Weight	1141.5 g/mol (Free Base)	Large molecule; limited passive diffusion through intact stratum corneum.[1][2][3]
Solubility (Water)	~0.2 mg/mL (Dihydrochloride)	Critical: Insufficient for 1 mg/mL (0.1%) target.[1][2][3] Requires ethanol or lipid carrier.
Solubility (Ethanol)	> 20 mg/mL	Excellent.[1][2][3] Use ethanol as the primary solubilizer before aqueous mixing.
Isoelectric Point	pKa ~ 10-11 (Ornithine amines)	Cationic at physiological pH (7.4).[1][2][3] Incompatible with anionic polymers (e.g., Carbomer/Carbopol) due to precipitation.[1][2]
Stability	High Thermal Stability	Can withstand extrusion temps (50°C+).[1][2][3] Stable in acidic/neutral pH.

Protocol A: Cosolvent-Based Hydrogel (Standard)[1][2][3]

Objective: Create a clear, stable 0.1% (1 mg/mL) gel using a non-ionic thickener to avoid incompatibility with the cationic peptide.

Materials:

- **Gramicidin S Dihydrochloride**[1][2][3][6]
- Propylene Glycol (PG) - Humectant/Solubilizer[1][2][3]

- Ethanol (96%) - Primary Solvent[1][2][3]
- Hydroxypropyl Methylcellulose (HPMC) - Non-ionic Gelling Agent[1][2][3]
- Citrate Buffer (pH 5.5)[1][2][3]

Procedure:

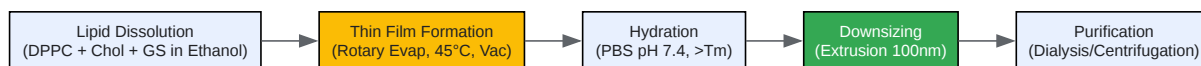
- API Solubilization: Dissolve 10 mg Gramicidin S in 2 mL Ethanol. Ensure complete dissolution (clear solution).
- Cosolvent Mix: Add 1.5 mL Propylene Glycol to the ethanolic solution. Mix by vortexing.
- Gel Base Prep: Disperse 200 mg HPMC in 6.5 mL of hot Citrate Buffer (70°C). Allow to cool to room temperature under gentle stirring to hydrate (sol-gel transition).
- Combination: Slowly add the API/Solvent mix to the HPMC gel base while stirring at 300 RPM.
- Final Adjustment: Adjust weight to 10 g with buffer.
- Result: A translucent gel, pH ~5.5.

Protocol B: Liposomal Encapsulation (Advanced)[1][2][3]

Objective: Encapsulate GS in DPPC:Cholesterol liposomes to reduce hemolytic toxicity.

Rationale: Cholesterol stabilizes the bilayer, reducing premature leakage. DPPC ($T_m \sim 41^\circ\text{C}$) provides a rigid bilayer at skin temperature.[1][2]

Diagram 2: Liposome Preparation Workflow



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Caption: Thin-film hydration method ensures incorporation of the hydrophobic peptide into the lipid bilayer.[1][2][3]

Detailed Protocol:

- Stock Preparation:
 - Dissolve DPPC (10 mg/mL) and Cholesterol (2 mg/mL) in Chloroform:Methanol (2:1).
 - Dissolve Gramicidin S (1 mg/mL) in Methanol.[1][2][3]
- Mixing: Combine lipids and GS to achieve a molar ratio of DPPC:Chol:GS = 80:15:5.
 - Note: High cholesterol (>30%) may exclude the peptide; 15-20% is optimal for stability vs. loading.[1][2][3]
- Film Formation: Transfer to a round-bottom flask. Evaporate solvent using a rotary evaporator at 45°C under vacuum until a thin, dry film forms. Desiccate overnight to remove trace solvents.
- Hydration: Add PBS (pH 7.4) to the flask. Rotate at 50°C (above DPPC phase transition) for 30 minutes. The film will peel off, forming Multilamellar Vesicles (MLVs).
- Extrusion: Pass the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder heated to 50°C.
 - Target Size: 100–120 nm (PDI < 0.2).[1][2]
- Purification: Remove unencapsulated GS using dialysis (MWCO 3.5 kDa) against PBS for 24 hours.

Quality Control & Validation

Analytical Method: RP-HPLC

Quantification is essential to determine Encapsulation Efficiency (EE%).[1][2][3]

- Column: C18 Reverse Phase (e.g., Phenomenex Kinetex, 5µm, 150 x 4.6 mm).

- Mobile Phase A: 0.1% TFA in Water.
- Mobile Phase B: 0.1% TFA in Acetonitrile.
- Gradient: 0-100% B over 20 mins.
- Detection: UV at 235 nm (peptide bond) or 257 nm (Phenylalanine).[1][2][3]
- Retention Time: GS typically elutes late (~18-20 min) due to hydrophobicity.[1][2][3]

Safety Validation: Hemolysis Assay

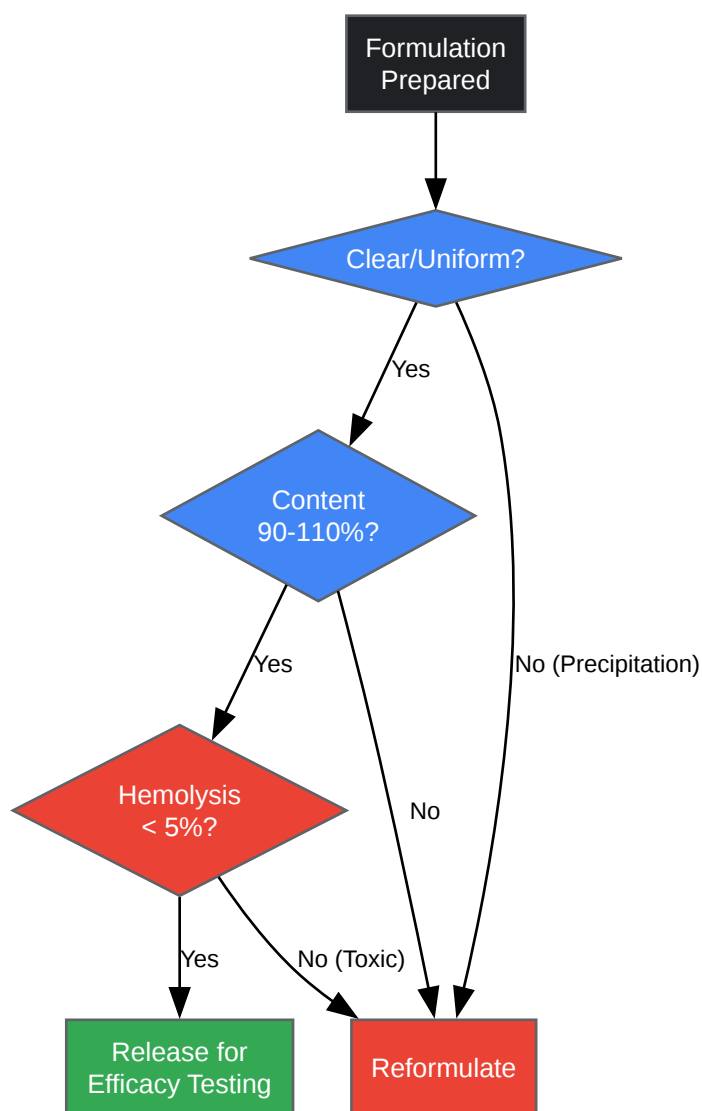
This is the critical go/no-go test for topical GS formulations.[3]

- Blood Prep: Wash human RBCs 3x with PBS. Resuspend to 2% hematocrit.
- Incubation: Mix 100 μ L RBC suspension with 100 μ L formulation (Free GS vs. Liposomal GS). Incubate 1 hr at 37°C.
- Measurement: Centrifuge (1000g, 5 min). Measure Absorbance of supernatant at 540 nm (Hemoglobin).[1][2]
- Calculation:

[1][2][3]

- Negative Control:[2][3] PBS (0% lysis).[1][2][3]
- Positive Control:[2][3] 1% Triton X-100 (100% lysis).[1][2][3]
- Acceptance Criteria: Liposomal formulation should show <5% hemolysis at therapeutic dose.

Diagram 3: QC Decision Tree



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Caption: Quality control logic prioritizing safety (hemolysis) before efficacy testing.

Troubleshooting

Issue	Probable Cause	Solution
Precipitation in Gel	Interaction with anionic polymer (e.g., Carbopol).[1][2][3]	Switch to non-ionic HPMC or Hydroxyethylcellulose (HEC). [1][2]
Low Encapsulation (Liposomes)	Lipid film not fully hydrated or GS ratio too high.[1][2]	Increase hydration time/temp; Reduce GS:Lipid ratio to 1:20.
High Hemolysis	Free GS present outside liposomes.	Ensure thorough dialysis; Check liposome stability (leakage).[1][2]
HPLC Peak Tailing	Interaction with silanols on column.	Add 0.1% TFA to both mobile phases; use end-capped C18 column.[1][2][3]

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